2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of an iodine atom attached to a dimethylphenyl group, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane typically involves the iodination of a dimethylphenyl precursor followed by the formation of the dioxolane ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, and the reaction is carried out in the presence of a suitable solvent such as acetic acid or dichloromethane. The formation of the dioxolane ring can be achieved through the reaction of the iodinated intermediate with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and ring-formation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an iodinated oxide .
Scientific Research Applications
2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the dioxolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodo-2,5-dimethylphenyl)acetamide
- N-(4-Iodo-2,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUGRCWQNLHVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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